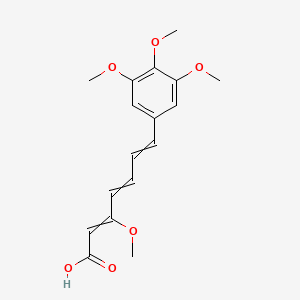
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and a hepta-2,4,6-trienoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable hepta-2,4,6-trienoic acid precursor under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxycinnamic acid
Uniqueness
3-Methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
60427-81-8 |
|---|---|
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
3-methoxy-7-(3,4,5-trimethoxyphenyl)hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C17H20O6/c1-20-13(11-16(18)19)8-6-5-7-12-9-14(21-2)17(23-4)15(10-12)22-3/h5-11H,1-4H3,(H,18,19) |
InChI-Schlüssel |
MVSAXMUGTAUKKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC=CC(=CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















